
Cyclopentanecarboxamide,2-hydroxy-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl- is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a cyclopentane ring, a carboxamide group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl- typically involves the reaction of cyclopentanecarboxylic acid with N,N-dimethylamine and a hydroxylating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards.
化学反応の分析
Types of Reactions
Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Formation of cyclopentanecarboxamide, N,N-dimethylamine.
Substitution: Formation of various substituted cyclopentanecarboxamides.
科学的研究の応用
Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Cyclopentanecarboxamide
- 2-Hydroxycyclopentanecarboxylic acid
- N,N-Dimethylcyclopentanecarboxamide
Uniqueness
Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl- is unique due to the presence of both hydroxyl and N,N-dimethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
2-hydroxy-N,N-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-9(2)8(11)6-4-3-5-7(6)10/h6-7,10H,3-5H2,1-2H3 |
InChIキー |
HHOQYNVXHGWNGA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



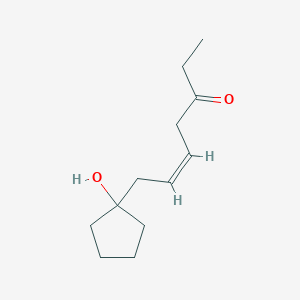
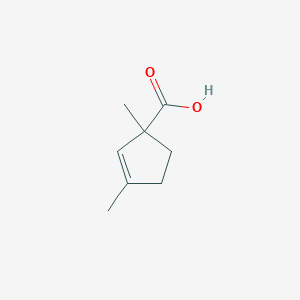
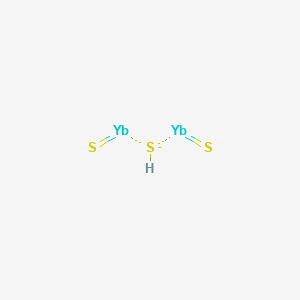
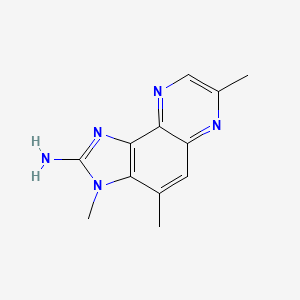

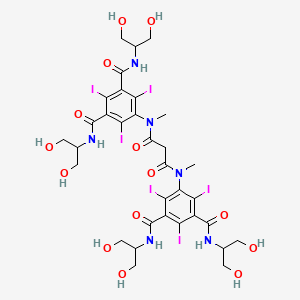
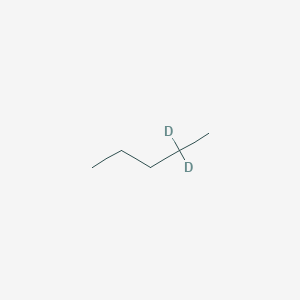
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)

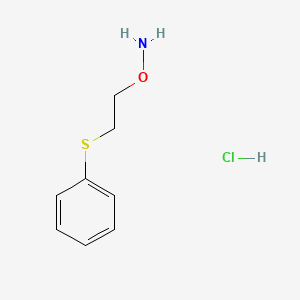
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

